molecular formula C9H10FNO B3112504 (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine CAS No. 1896262-04-6

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine

Cat. No.: B3112504
CAS No.: 1896262-04-6
M. Wt: 167.18
InChI Key: ALWPRZGDSFAJQS-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that the benzofuran scaffold, which is present in this compound, has exhibited good antimicrobial activity when the 4-position is substituted with halogens or hydroxyl groups .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

The molecular and cellular effects of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological conditions can also affect the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves several steps starting from 4-fluoro-3-methylphenol . The synthetic route includes:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    O-Alkylation: Formation of an ether linkage.

    Cyclization: Formation of the benzofuran ring.

    Bromination: Further bromination of the intermediate.

    Azidation or Ammonolysis: Introduction of an azide or amine group.

    Reduction: Conversion of the azide to an amine.

These steps are carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.

Chemical Reactions Analysis

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can be compared with other benzofuran derivatives such as:

These compounds share a similar core structure but differ in their specific functional groups and stereochemistry, which can influence their chemical properties and biological activities

Properties

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-2H,3-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWPRZGDSFAJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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